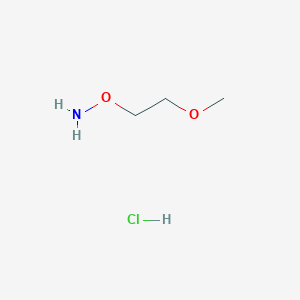
O-(2-メトキシエチル)ヒドロキシルアミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2-Methoxyethyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C3H10ClNO2 and a molecular weight of 127.57 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
O-(2-Methoxyethyl)hydroxylamine hydrochloride is widely used in scientific research, including:
準備方法
The synthesis of O-(2-Methoxyethyl)hydroxylamine hydrochloride typically involves the reaction of 2-methoxyethanol with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.
化学反応の分析
O-(2-Methoxyethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of O-(2-Methoxyethyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile, reacting with electrophiles to form stable products. It can also act as a reducing agent, donating electrons to other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
類似化合物との比較
O-(2-Methoxyethyl)hydroxylamine hydrochloride is similar to other hydroxylamine derivatives, such as:
Hydroxylamine hydrochloride: A simpler derivative used in similar applications.
Methoxyamine hydrochloride: Another derivative with similar reactivity but different physical properties.
The uniqueness of O-(2-Methoxyethyl)hydroxylamine hydrochloride lies in its specific reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
生物活性
O-(2-Methoxyethyl)hydroxylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
O-(2-Methoxyethyl)hydroxylamine hydrochloride is a hydroxylamine derivative characterized by the presence of a methoxyethyl group. Hydroxylamines are known for their ability to participate in various chemical reactions, including nucleophilic substitutions and redox reactions. The presence of the methoxyethyl group enhances its solubility and bioavailability, making it a candidate for pharmacological applications.
Antitumor Activity
Research has indicated that hydroxylamines, including O-(2-Methoxyethyl)hydroxylamine hydrochloride, exhibit antitumor properties . A review of the biological activity of hydroxylamines suggests that they can inhibit tumor growth in various animal models. Specifically, O-(2-Methoxyethyl)hydroxylamine hydrochloride has shown carcinostatic activity , meaning it can halt the growth of certain tumors without inducing carcinogenesis .
Table 1: Summary of Antitumor Activities of Hydroxylamines
| Compound | Tumor Type | Model Used | Effect |
|---|---|---|---|
| Hydroxylamine | Various tumors | Animal models | Carcinostatic |
| O-(2-Methoxyethyl)hydroxylamine | Lung cancer | Xenograft models | Inhibits tumor growth |
The mechanism through which O-(2-Methoxyethyl)hydroxylamine hydrochloride exerts its biological effects is multifaceted:
- Enzyme Inhibition : Hydroxylamines have been shown to inhibit various cellular enzymes, which can disrupt metabolic pathways essential for tumor cell survival .
- Mutagenic Properties : While hydroxylamines can act as mutagens in vitro, they do not exhibit carcinogenic properties in vivo, suggesting a complex interaction with cellular mechanisms that may lead to antitumor effects without promoting cancer .
Case Studies
A recent study focused on the pharmacological evaluation of hydroxylamine derivatives demonstrated that O-(2-Methoxyethyl)hydroxylamine hydrochloride exhibited significant activity against specific cancer cell lines. The compound was tested against lung cancer cell lines with varying EGFR mutations, showing promising results in inhibiting cell proliferation .
Table 2: In Vitro Activity of O-(2-Methoxyethyl)hydroxylamine Hydrochloride
| Cell Line | IC50 (nM) | Mutational Status |
|---|---|---|
| NCI-H3255 | 7.2 | EGFR L858R |
| HCC827 | 5.5 | EGFR Exon 19 deletion |
Safety and Toxicity
While O-(2-Methoxyethyl)hydroxylamine hydrochloride shows promising biological activity, safety profiles must be considered. Hydroxylamines can cause skin irritation and have been associated with methemoglobinemia upon exposure . Therefore, careful consideration of dosage and administration routes is crucial for therapeutic applications.
特性
IUPAC Name |
O-(2-methoxyethyl)hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2.ClH/c1-5-2-3-6-4;/h2-4H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGOQGWUUYLYLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCON.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620255 |
Source


|
| Record name | O-(2-Methoxyethyl)hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82172-73-4 |
Source


|
| Record name | O-(2-Methoxyethyl)hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














